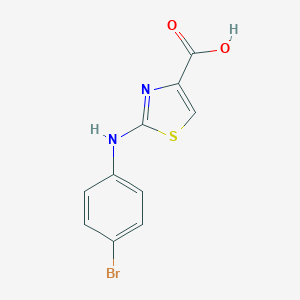
2-(4-ブロモフェニルアミノ)チアゾール-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid (2-BPTC) is an organic compound with a wide range of applications in the pharmaceutical and chemical industries. It is a derivative of thiazole and is used as an intermediate for the synthesis of various drugs. It is also used as an antioxidant in food and beverage products. 2-BPTC has been studied extensively for its biochemical and physiological effects, and its potential to be used in lab experiments.
科学的研究の応用
ベンザミドの合成
この化合物は、ベンザミド誘導体の合成に使用できます . この反応は、ケイ藻土に固定されたルイス酸性イオン液の存在下、超音波照射下で、安息香酸とアミンを直接縮合させることによって行われます . この方法は、環境に優しく、迅速で、穏和で、非常に効率的です .
製薬用途
この化合物を用いて合成できるベンザミドは、製薬業界で広く使用されています . それらは、ロペラミド(下痢止め)、アセトアミノフェン(鎮痛剤)、リドカイン(局所麻酔薬)、アトルバスタチン(コレステロール低下剤)、リシノプリル(アンジオテンシン変換酵素阻害剤)、バルサルタン(アンジオテンシンII受容体遮断薬)、ソラフェニブおよびジルチアゼム(狭心症および高血圧の治療に使用されるカルシウムチャネルブロッカー)、およびリピトールとバイバンセなど、広く使用されている潜在的な薬物化合物に見られます。それぞれ、がん、高コレステロール血症、および小児の多動症の治療に使用されています .
工業用途
ベンザミドを含むアミド化合物は、紙、プラスチック、ゴムなどの業界で広く使用されています . それらは、治療薬の合成における中間体としても使用されます .
抗菌活性
この化合物は、N-(4-(4-ブロモフェニル)チアゾール-2-イル)-2-クロロアセトアミド誘導体の合成に使用されており、有望な抗菌活性を示しています .
抗がん活性
この化合物を用いて合成された一部の誘導体は、エストロゲン受容体陽性ヒト乳がん細胞株(MCF7)に対して抗がん活性を示しました .
分子ドッキング研究
活性化合物の受容体との結合様式を研究するために、分子ドッキング研究が行われました <svg class="icon" height="16" p-id="1735" t="1709264788
将来の方向性
The future directions for research on “2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. In particular, there is potential for exploring its antimicrobial and anticancer activities, as has been done for similar compounds .
作用機序
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, affecting their function and leading to changes at the cellular level .
Mode of Action
It’s known that such compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form strong bonds with its targets .
Biochemical Pathways
The compound may affect several biochemical pathways, depending on its specific targets. For instance, if it targets enzymes involved in cell division, it could affect the cell cycle and potentially have anti-cancer effects . If it targets neurotransmitter receptors, it could influence neural signaling pathways .
Pharmacokinetics
The presence of the carboxylic acid group could potentially enhance its solubility, aiding in its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits an enzyme required for cell division, it could lead to cell cycle arrest and apoptosis . If it modulates a neurotransmitter receptor, it could alter neural signaling and influence behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and reactivity . Interactions with other molecules could influence its availability and binding to its targets .
特性
IUPAC Name |
2-(4-bromoanilino)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2S/c11-6-1-3-7(4-2-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFYJFHPOHXNHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373734 |
Source


|
| Record name | 2-(4-Bromoanilino)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165682-80-4 |
Source


|
| Record name | 2-(4-Bromoanilino)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 165682-80-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

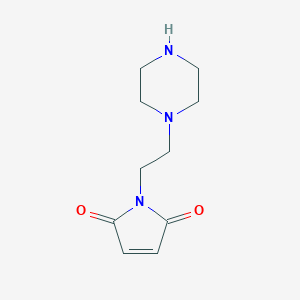

![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)


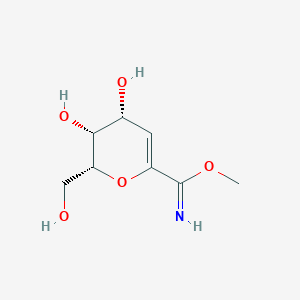
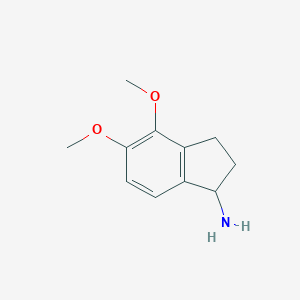


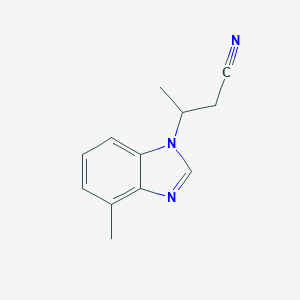


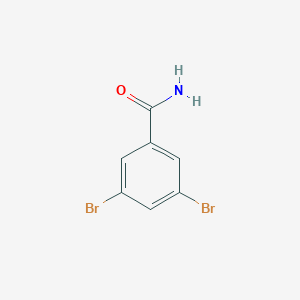
![(2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate](/img/structure/B63242.png)